molecular formula C18H23N3O3 B11163204 N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide

N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide

Cat. No.: B11163204
M. Wt: 329.4 g/mol
InChI Key: NCSLUMYQMRVTGA-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide is a complex organic compound that features both piperidine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide typically involves multiple steps, starting with the formation of the pyrrolidine and piperidine rings. These rings can be synthesized through cyclization reactions involving appropriate precursors. The final compound is obtained by coupling these rings with a phenylacetamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrolidine rings allow the compound to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal applications.

Uniqueness

N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide is unique due to its combination of both piperidine and pyrrolidine rings, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-[4-[2-oxo-4-(piperidine-1-carbonyl)pyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C18H23N3O3/c1-13(22)19-15-5-7-16(8-6-15)21-12-14(11-17(21)23)18(24)20-9-3-2-4-10-20/h5-8,14H,2-4,9-12H2,1H3,(H,19,22)

InChI Key

NCSLUMYQMRVTGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3

Origin of Product

United States

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